3-Ethynylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

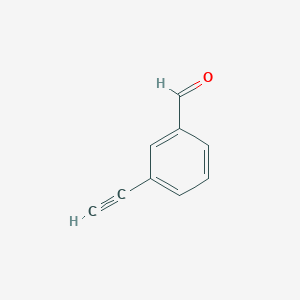

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIUWNVGCVCNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377991 | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77123-56-9 | |

| Record name | 3-Ethynylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT20G3FW1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Ethynylbenzaldehyde from 3-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-ethynylbenzaldehyde from 3-bromobenzaldehyde, a key building block in the development of various pharmaceutical compounds and functional materials. The synthesis is a two-step process involving a Sonogashira coupling followed by a deprotection reaction. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis commences with the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene (TMSA). This reaction, catalyzed by palladium and copper(I) complexes, forms the carbon-carbon bond between the aromatic ring and the alkyne. The trimethylsilyl group serves as a protecting group for the terminal alkyne. In the second step, the silyl group is removed under mild basic conditions to yield the desired product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product, as well as typical reaction parameters.

Table 1: Physicochemical and Spectral Data of Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromobenzaldehyde |  | C₇H₅BrO | 185.02 | Colorless liquid | 18-21 | 233-236[1] |

| 3-((Trimethylsilyl)ethynyl)benzaldehyde |  | C₁₂H₁₄OSi | 202.32 | Liquid | N/A | N/A |

| This compound |  | C₉H₆O | 130.14 | Solid | 75-80[2] | N/A |

Table 2: 1H and 13C NMR Spectral Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3-Bromobenzaldehyde | 9.97 (s, 1H), 8.02 (t, J=1.8 Hz, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H) | 191.1, 138.0, 137.3, 132.4, 130.6, 128.4, 123.4[3] |

| 3-((Trimethylsilyl)ethynyl)benzaldehyde | 10.01 (s, 1H), 8.00 (s, 1H), 7.89 (d, J=7.7 Hz, 1H), 7.71 (d, J=7.7 Hz, 1H), 7.50 (t, J=7.7 Hz, 1H), 0.26 (s, 9H) | 191.8, 137.2, 136.9, 133.5, 129.4, 129.2, 124.0, 103.5, 95.9, -0.1 |

| This compound | 10.04 (s, 1H), 8.09 (s, 1H), 7.95 (d, J=7.7 Hz, 1H), 7.78 (d, J=7.7 Hz, 1H), 7.56 (t, J=7.7 Hz, 1H), 3.16 (s, 1H) | 191.7, 137.3, 137.1, 133.8, 129.5, 129.4, 123.2, 82.5, 78.4 |

Table 3: Typical Reaction Parameters for Sonogashira Coupling

| Parameter | Value |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |

| Copper(I) Cocatalyst | CuI (2-5 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) or Toluene |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 2-24 hours |

| Typical Yield | 80-95% |

Table 4: Typical Reaction Parameters for TMS Deprotection

| Parameter | Value |

| Reagent | Potassium Carbonate (K₂CO₃) |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% |

Experimental Protocols

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzaldehyde via Sonogashira Coupling

Materials:

-

3-Bromobenzaldehyde

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

-

Add anhydrous THF to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)benzaldehyde as a liquid.

Step 2: Synthesis of this compound via TMS Deprotection

Materials:

-

3-((Trimethylsilyl)ethynyl)benzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq) in methanol.

-

To this solution, add potassium carbonate (0.2 eq).

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[4]

Visualizations

Experimental Workflow

References

A Comprehensive Technical Guide to 3-Ethynylbenzaldehyde

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of 3-ethynylbenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

This compound is an organic compound featuring both an aldehyde and a terminal alkyne functional group attached to a benzene ring at the meta position. These reactive groups make it a valuable building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 77123-56-9 | |

| Appearance | Solid | [3] |

| Melting Point | 75-80 °C | [3] |

| Assay | 97% | [3] |

| InChI | 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | [2][3] |

| InChIKey | IGIUWNVGCVCNPV-UHFFFAOYSA-N | [2][3] |

| SMILES | O=Cc1cccc(c1)C#C | [2][3] |

Experimental Protocols

Synthesis of this compound

Method 1: Desilylation of a Protected Intermediate

A common laboratory-scale synthesis involves the deprotection of a silyl-protected acetylene derivative.

Protocol:

-

To a solution of 3-(trimethylsilyl)ethynylbenzaldehyde (0.30 g, 1.5 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature, add tetrabutylammonium fluoride (0.78 g, 3.0 mmol) in portions.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, concentrate the mixture under vacuum.

-

Purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10) as the eluent.

-

The final product, this compound, is obtained as a white solid (0.17 g, 88% yield).[1]

Method 2: Reaction of a Silane Protected Acetylene with 3-Bromobenzaldehyde

An alternative synthesis route has been described which involves the reaction of a silane-protected acetylene with 3-bromobenzaldehyde to form a protected intermediate. This intermediate is then cleaved to generate this compound, with reported yields of 80%.[4]

Purification of Aldehydes

A general method for the purification of aldehydes, such as this compound, involves the formation of a bisulfite adduct.

Protocol:

-

React the crude aldehyde with an alkali metal or ammonium bisulfite (or metabisulfite) in the presence of a catalyst, such as an organic quaternary ammonium salt.

-

The reaction can be carried out at a temperature between 0°C and 80°C.[5]

-

The resulting crystalline bisulfite adduct is isolated by filtration.[5]

-

The adduct can be washed with an organic solvent to remove non-aldehyde impurities.[5]

-

The purified aldehyde is recovered by decomposing the adduct with an acid (e.g., hydrochloric acid, sulfuric acid) or a base (e.g., sodium hydroxide, sodium carbonate).[5]

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aldehyde and aromatic protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ):

-

10.01 ppm (singlet, 1H, aldehyde proton)

-

8.00 ppm (singlet, 1H, aromatic proton)

-

7.93 ppm (doublet, J=7.7Hz, 1H, aromatic proton)

-

7.81 ppm (doublet, J=7.8Hz, 1H, aromatic proton)

-

7.63 ppm (triplet, J=7.7Hz, 1H, aromatic proton)

-

4.38 ppm (singlet, 1H, acetylenic proton)[1]

Infrared (IR) Spectroscopy

The infrared spectrum of an aromatic aldehyde like this compound is expected to show characteristic absorption bands for the different functional groups. For a similar compound, benzaldehyde, the following prominent peaks are observed:

-

3080-3000 cm⁻¹: C-H stretching vibrations from the benzene ring.[6]

-

2880-2650 cm⁻¹: C-H stretching absorptions from the aldehyde group.[6]

-

~1700 cm⁻¹: A strong C=O stretching vibration of the carbonyl group.[6]

-

1625-1440 cm⁻¹: Several absorption bands due to vibrations in the benzene ring.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the structure of this compound and its key spectroscopic signals.

Caption: Synthesis workflow for this compound via desilylation.

References

- 1. This compound CAS#: 77123-56-9 [m.chemicalbook.com]

- 2. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 77123-56-9 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Ethynylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile aromatic aldehyde containing a terminal alkyne group. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its unique structure, combining the reactivity of an aldehyde and an alkyne, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules and functional polymers. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications relevant to researchers and professionals in drug development.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 77123-56-9 | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Molecular Formula | C₉H₆O | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (3-Formylphenyl)acetylene, m-Ethynylbenzaldehyde | [1] |

| Appearance | Solid | [2] |

| Melting Point | 75-80 °C | [2] |

| SMILES | C#CC1=CC=CC(=C1)C=O | [1] |

| InChIKey | IGIUWNVGCVCNPV-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.[3][4] A typical synthetic route starts with 3-bromobenzaldehyde and a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene

This step involves the palladium-catalyzed cross-coupling of 3-bromobenzaldehyde with (trimethylsilyl)acetylene to form 3-((trimethylsilyl)ethynyl)benzaldehyde.

-

Materials:

-

3-Bromobenzaldehyde

-

(Trimethylsilyl)acetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., toluene or THF)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde, palladium(II) acetate, copper(I) iodide, and triphenylphosphine.

-

Add the anhydrous solvent to dissolve the reactants.

-

Add triethylamine to the mixture, followed by the dropwise addition of (trimethylsilyl)acetylene.

-

Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and wash the residue with the solvent.

-

The filtrate is then concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)benzaldehyde.

-

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound. This can be achieved under mild basic conditions.[5]

-

Materials:

-

Procedure:

-

Dissolve the 3-((trimethylsilyl)ethynyl)benzaldehyde in methanol or THF.

-

Add potassium carbonate or a solution of TBAF to the mixture.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture if necessary.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various biologically active molecules and functional materials.

-

Medicinal Chemistry: The alkyne and aldehyde functionalities allow for its use in "click chemistry" and the formation of heterocycles, which are common scaffolds in pharmaceutical compounds. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build molecular complexity.

-

Polymer Chemistry: this compound can be polymerized to form poly(this compound), a soluble polyacetylene-type polymer with pendant aldehyde groups.[6] These aldehyde groups can be further modified post-polymerization to introduce other functionalities, leading to materials with tailored properties for various applications, including chiral polymers.[6]

-

Organic Materials: The rigid, conjugated structure that can be derived from this compound makes it a useful building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

- 1. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.cuni.cz [dspace.cuni.cz]

A Technical Guide to the Solubility of 3-Ethynylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 3-ethynylbenzaldehyde is a critical physicochemical property that dictates its behavior in various stages of drug development and manufacturing. It influences dissolution rate, bioavailability, and the feasibility of purification and formulation processes. This technical guide addresses the solubility of this compound in organic solvents. A comprehensive search of publicly available scientific literature and databases revealed a notable absence of quantitative solubility data for this compound. This document, therefore, serves as a detailed methodological framework to enable researchers to systematically determine and report the solubility of this compound. It provides a comprehensive experimental protocol based on the widely accepted isothermal saturation method, outlines a structured format for data presentation, and includes a visualization of the experimental workflow to ensure the generation of consistent and comparable results across different laboratories.

Introduction: The Critical Role of Solubility Data

This compound is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in a range of organic solvents is paramount for several key reasons:

-

Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization and purification protocols, which are critical for ensuring the purity and quality of the final compound.

-

Formulation Development: For drug development, the solubility of an API in various excipients and solvent systems is a primary determinant of its formulation possibilities, impacting the choice of delivery vehicle and the ultimate bioavailability of the drug.

-

Predictive Modeling: Experimental solubility data is invaluable for the development and validation of computational models that can predict the solubility of other related compounds, thereby accelerating the drug discovery and development pipeline.

Given the current lack of available data, this guide provides a robust starting point for researchers to generate the necessary experimental information.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded any publicly available quantitative data on the solubility of this compound in organic solvents. To facilitate the generation and dissemination of this important information, a standardized table for data presentation is proposed below. Researchers are encouraged to use this format to report their findings, ensuring consistency and ease of comparison.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Isopropanol | e.g., 25 |

Experimental Protocol: Determination of Thermodynamic Solubility via the Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[1] The following protocol is a generalized procedure that can be readily adapted for determining the solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined.[2][3] This is a simple and direct method if the solute is non-volatile.

-

Spectroscopic Analysis: The filtered solution is appropriately diluted, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. The concentration is determined from a previously established calibration curve.

-

Chromatographic Analysis (HPLC-UV): The filtered solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration. This is often the preferred method due to its high sensitivity and specificity.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 3-ethynylbenzaldehyde.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₉H₆O and a molecular weight of 130.14 g/mol .[1] This data is crucial for the identification and characterization of this molecule in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.02 | s | - | CHO |

| 8.08 | s | - | Ar-H |

| 7.91 | d | 7.7 | Ar-H |

| 7.82 | d | 7.7 | Ar-H |

| 7.55 | t | 7.7 | Ar-H |

| 3.18 | s | - | C≡CH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | CHO |

| 137.2 | Ar-C |

| 136.9 | Ar-C |

| 133.0 | Ar-C |

| 129.5 | Ar-C |

| 129.4 | Ar-C |

| 123.3 | Ar-C |

| 82.8 | C ≡CH |

| 80.0 | C≡C H |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Description of Vibration |

| 3280 | ≡C-H stretch |

| 2100 | C≡C stretch |

| 1700 | C=O stretch (aldehyde) |

| 1600, 1575, 1475 | C=C stretch (aromatic) |

| 3050 | C-H stretch (aromatic) |

| 2850, 2750 | C-H stretch (aldehyde) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 95 | [M-H]⁺ |

| 102 | 50 | [M-CO]⁺ |

| 76 | 40 | [C₆H₄]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages from sample synthesis to structural elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a terminal alkyne, allows for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing key chemical reactions, experimental protocols, and the influence of the meta-ethynyl substituent. Furthermore, it explores the relevance of this scaffold in drug development, particularly in the context of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibition and Alzheimer's disease.

The aldehyde functionality serves as a cornerstone for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the ethynyl group, characterized by its electron-withdrawing inductive effect and electron-releasing resonance effect, modulates the reactivity of the aldehyde, influencing reaction rates and product distributions.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a range of transformations typical of aromatic aldehydes. These include nucleophilic additions, condensations, oxidations, and reductions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide provides a direct route to substituted styrenes bearing an ethynyl group.

Experimental Protocol: Synthesis of 3-Ethynyl-1-vinylbenzene

-

Materials: this compound, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise. The formation of the deep red or orange ylide is observed.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-ethynyl-1-vinylbenzene.[1]

-

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.

Experimental Protocol: Synthesis of 2-(3-Ethynylbenzylidene)malononitrile

-

Materials: this compound, malononitrile, a basic catalyst (e.g., piperidine, DABCO, or an ionic liquid), and a suitable solvent (e.g., ethanol, water, or a mixture).

-

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and a catalytic amount of piperidine (e.g., 0.1 mmol).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

-

The product can be further purified by recrystallization if necessary.[2][3][4]

-

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation.

Experimental Protocol: Synthesis of (3-Ethynylphenyl)methanol

-

Materials: this compound, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-ethynylphenyl)methanol.[5][6][7][8][9][10]

-

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Experimental Protocol: Synthesis of 3-Ethynylbenzoic Acid

-

Materials: this compound, potassium permanganate (KMnO₄), sodium carbonate, and hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water containing sodium carbonate.

-

Heat the solution to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue the addition until a faint pink color persists, indicating a slight excess of the oxidant.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the 3-ethynylbenzoic acid.

-

Collect the product by vacuum filtration and recrystallize from a suitable solvent.[11][12][13][14]

-

Quantitative Data Summary

| Reaction | Reagents | Product | Yield (%) | Reference |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 3-Ethynyl-1-vinylbenzene | ~70-85 (representative) | [15] |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(3-Ethynylbenzylidene)malononitrile | 71-99 | [2] |

| Reduction | Sodium Borohydride | (3-Ethynylphenyl)methanol | 93-99 (representative) | [7] |

| Oxidation | Potassium Permanganate | 3-Ethynylbenzoic Acid | >90 (representative) | [12][16] |

Note: Yields for Wittig and Reduction reactions are representative for similar aromatic aldehydes as specific data for this compound was not available in the cited literature.

Mandatory Visualizations

References

- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. research-advances.org [research-advances.org]

- 12. d-nb.info [d-nb.info]

- 13. m.youtube.com [m.youtube.com]

- 14. sciepub.com [sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Applications of 3-Ethynylbenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a terminal alkyne group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a wide array of chemical transformations. Its applications span from the construction of complex heterocyclic systems and polymeric materials to its use in powerful coupling reactions. This guide provides a comprehensive overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 77123-56-9 | [1] |

| Appearance | Solid | |

| Melting Point | 75-80 °C | |

| IUPAC Name | This compound | [1] |

| Synonyms | (3-Formylphenyl)acetylene | [1] |

Key Applications in Organic Synthesis

Polymer Synthesis and Modification

This compound serves as a key monomer in the synthesis of soluble polyacetylene-type polymers. The non-symmetrical substitution of the phenyl ring in this compound allows for the formation of soluble homopolymers, a significant advantage over its symmetrically substituted isomers like 4-ethynylbenzaldehyde, which tend to produce insoluble polymers.[2]

Rhodium(I) complexes are effective catalysts for the homopolymerization of this compound and its copolymerization with other alkynes, such as phenylacetylene.[2] The resulting polymers, bearing pendant aldehyde groups, can be further modified. For instance, reaction with chiral amines can introduce chirality and induce helical conformations in the polymer chain.[2]

Experimental Protocol: Homopolymerization of this compound

A detailed experimental protocol for the polymerization of this compound is crucial for reproducibility. The following is a representative procedure based on rhodium-catalyzed polymerization.

-

Materials: this compound, a Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂), and a suitable solvent (e.g., anhydrous toluene).

-

Procedure:

-

In a nitrogen-purged glovebox, dissolve this compound in anhydrous toluene.

-

Add the Rh(I) catalyst to the monomer solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 24 hours).

-

Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter and dry the polymer under vacuum to obtain the final product.

-

Quantitative Data: Polymerization of this compound

| Monomer | Catalyst | Yield (%) | Mn ( g/mol ) | PDI | Solubility |

| This compound | [Rh(nbd)Cl]₂ | High | Variable | Variable | Soluble |

| 4-Ethynylbenzaldehyde | [Rh(nbd)Cl]₂ | High | - | - | Insoluble |

Mn = Number-average molecular weight, PDI = Polydispersity index

Sonogashira Coupling Reactions

The terminal alkyne group of this compound makes it an excellent substrate for Sonogashira coupling reactions.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a powerful tool for constructing more complex molecular architectures.

The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[3][4] The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[4]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

-

Materials: this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper co-catalyst in the chosen solvent.

-

Add the base and this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

-

Synthesis of Heterocycles

Alkynyl aldehydes, including this compound, are valuable precursors for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles.[6] These reactions can be promoted by metal catalysts or performed under metal-free conditions.[6] The dual reactivity of the aldehyde and alkyne groups allows for various cyclization strategies.

For example, 2-alkynyl aldehydes can react with 2-aminopyridines in the presence of an iron(III) chloride catalyst to form 3-arylimidazo[1,2-a]pyridines in moderate to good yields.[6] This highlights the potential of this compound in constructing complex heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[6]

Experimental Protocol: Synthesis of a Substituted Imidazole

-

Materials: this compound, an amidine, a boronic acid, and a catalyst (e.g., pivalic acid).

-

Procedure:

-

Combine this compound, the amidine, and the boronic acid in a suitable solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the reaction mixture and monitor its progress.

-

After completion, cool the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography to yield the desired imidazole-containing triarylmethane.[6]

-

Click Chemistry

The terminal alkyne of this compound makes it a suitable partner for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[7][8] These reactions are known for their high yields, wide scope, and simple reaction conditions.[7] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and leads specifically to the formation of 1,4-disubstituted 1,2,3-triazoles.[7]

This powerful ligation chemistry can be used to link this compound-containing molecules to other molecules functionalized with an azide group, with applications in bioconjugation, materials science, and drug discovery.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound, an organic azide, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or CuI), and a solvent (often a mixture of water and a miscible organic solvent like t-butanol or DMSO).

-

Procedure:

-

Dissolve the organic azide and this compound in the chosen solvent system.

-

Add the copper catalyst. If using copper(II) sulfate, add sodium ascorbate to generate the active Cu(I) species in situ.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can often be isolated by simple filtration or extraction, as the reaction is typically very clean.[7]

-

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, including polymerization, Sonogashira coupling, heterocycle synthesis, and click chemistry. The ability to selectively react at either the aldehyde or the alkyne functionality, or to utilize both in sequential or one-pot reactions, provides synthetic chemists with a powerful tool for the construction of complex and functional molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective application of this compound in research and development across various scientific disciplines.

References

- 1. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. What is Click Chemistry? An Introduction [sigmaaldrich.com]

Commercial Availability and Technical Applications of 3-Ethynylbenzaldehyde (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-ethynylbenzaldehyde, a versatile aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in various synthetic transformations. Furthermore, it explores its relevance in the context of signaling pathways pertinent to cancer research.

Commercial Suppliers

This compound with a purity of 97% is readily available from several commercial chemical suppliers catering to the research and development sector. The compound is typically supplied as a solid. Researchers can procure this chemical from the following vendors, among others:

| Supplier | Product Number (Example) | Purity | Form | CAS Number |

| Sigma-Aldrich | 725021 | 97% | Solid | 77123-56-9 |

| Alkali Scientific | 725021-250MG | 97% | Solid | 77123-56-9 |

| ChemicalBook | - | 97% | Solid | 77123-56-9 |

| Bide Pharmatech Ltd. | BD7328 | 97% | Solid | 77123-56-9 |

| Amatek Scientific Co. Ltd. | - | 97% | Solid | 77123-56-9 |

Note: Product numbers and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 75-80 °C | [1][2] |

| CAS Number | 77123-56-9 | [1][2][3][4] |

| SMILES | O=Cc1cccc(c1)C#C | [1][2] |

| InChI | 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | [1][2] |

Key Synthetic Applications and Experimental Protocols

This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the terminal alkyne. These groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[3]

Sonogashira Coupling

The terminal alkyne of this compound is readily employed in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[5][6] This reaction is fundamental in the synthesis of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

-

Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent (e.g., degassed THF or DMF).

-

Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for a typical Sonogashira coupling reaction.

Wittig Reaction

The aldehyde functional group of this compound can be converted to an alkene via the Wittig reaction, a powerful method for forming carbon-carbon double bonds.[7][8][9]

Experimental Protocol: General Procedure for Wittig Reaction [7]

-

Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the desired alkene.

Caption: General scheme of the Wittig reaction.

Click Chemistry

The terminal alkyne of this compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction provides a highly efficient and specific method for the synthesis of 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction [11]

-

Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Addition: Add a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and a reducing agent like sodium ascorbate (e.g., 0.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for a CuAAC click reaction.

Relevance in Cancer Research and Signaling Pathways

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents.[13][14] Studies have shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells.[15][16] These pathways play crucial roles in cell proliferation, survival, and metastasis. The presence of the ethynyl group in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening as potential kinase inhibitors or other therapeutic agents.

The aldehyde functionality is a common feature in molecules designed to target various enzymes and signaling pathways. For instance, derivatives of benzaldehyde have been shown to inhibit key signaling pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and metastasis.[15]

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is involved in inflammatory responses and cell survival.[15]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK signaling cascade, which regulates cell proliferation and differentiation.[15]

Furthermore, benzaldehyde has been shown to regulate protein-protein interactions mediated by the 14-3-3ζ protein, which acts as a hub in various oncogenic pathways.[15][16]

Caption: Major signaling pathways in cancer targeted by benzaldehyde derivatives.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. community.wvu.edu [community.wvu.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

- 17. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]

- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

(3-Formylphenyl)acetylene: From Discovery to Synthetic Keystone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Formylphenyl)acetylene , also known as 3-ethynylbenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde and a terminal alkyne group. This unique combination has positioned it as a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, heterocycles, and molecules of pharmaceutical interest. This guide delves into the initial discovery and first synthesis of this versatile molecule, providing detailed experimental protocols and quantitative data to support its application in research and development.

Discovery and First Synthesis

The first documented synthesis of (3-formylphenyl)acetylene was reported by Austin, W. B., Bilow, N., Kelleghan, W. J., and Lau, K. S. Y. in their 1981 publication in the Journal of Organic Chemistry. The synthetic strategy centered on a palladium-catalyzed cross-coupling reaction, a method that has since become a cornerstone of modern organic synthesis. Specifically, the synthesis involved the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the silyl protecting group. This seminal work laid the foundation for the accessible production of (3-formylphenyl)acetylene, opening avenues for its use in a wide array of synthetic applications.

Synthetic Methodologies

The primary route for the synthesis of (3-formylphenyl)acetylene involves a two-step process starting from 3-bromobenzaldehyde. The key transformation is the palladium-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene

This step forges the carbon-carbon bond between the aromatic ring and the acetylene unit. The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent self-coupling and other side reactions.

Experimental Protocol:

A mixture of 3-bromobenzaldehyde (1.0 eq), trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is prepared in a suitable solvent, typically an amine such as triethylamine or diisopropylamine, which also serves as the base. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtration to remove the precipitated ammonium salt, followed by removal of the solvent under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzaldehyde, is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The final step involves the cleavage of the silicon-carbon bond to unveil the terminal alkyne.

Experimental Protocol:

The purified 3-((trimethylsilyl)ethynyl)benzaldehyde from the previous step is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, typically potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford (3-formylphenyl)acetylene. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The synthesis of (3-formylphenyl)acetylene via the Sonogashira coupling route is known for its efficiency. The following table summarizes typical quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Yield (Overall) | ~80% | |

| Melting Point | 75-80 °C | |

| Molecular Formula | C₉H₆O | |

| Molecular Weight | 130.14 g/mol |

Spectroscopic Data

Characterization of (3-formylphenyl)acetylene is typically performed using standard spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons, and the acetylenic proton (C≡C-H). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the two acetylenic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch, the C≡C triple bond stretch, and the ≡C-H stretch. |

Synthetic Workflow

The utility of (3-formylphenyl)acetylene as a building block is exemplified in the synthesis of various complex molecules. The following diagram illustrates a generalized workflow for its application in a multi-step synthesis.

This workflow highlights the key steps from a readily available starting material to the target compound, (3-formylphenyl)acetylene, and its subsequent use in the synthesis of more elaborate molecular architectures. The modularity of this process allows for the introduction of diverse functionalities, making it a powerful tool in discovery chemistry.

Theoretical Calculations of 3-Ethynylbenzaldehyde Molecular Orbitals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular orbitals of 3-ethynylbenzaldehyde. While specific, in-depth experimental and computational studies on this compound are not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on the principles of computational chemistry and the known properties of related aromatic aldehydes and ethynyl-substituted compounds.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a terminal alkyne group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, polymers, and pharmaceutical intermediates. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Theoretical calculations, primarily employing Density Functional Theory (TDF), serve as a powerful tool to elucidate the electronic properties of molecules like this compound.[1][2] These computational methods provide insights into molecular geometry, orbital energies, and electronic transitions, which are fundamental to understanding chemical reactivity and designing novel molecular architectures.

Data Presentation: Key Molecular Orbital Parameters

Table 1: Frontier Molecular Orbital Energies

| Parameter | Symbol | Typical Expected Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 | Represents the ability to donate an electron; related to the ionization potential.[3] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 | Represents the ability to accept an electron; related to the electron affinity.[3] |

| HOMO-LUMO Energy Gap | ΔE | 3 to 5 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[1][4] |

Table 2: Global Reactivity Descriptors

These parameters are calculated from the HOMO and LUMO energies and provide further insight into the reactivity of the molecule.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |

Experimental and Computational Protocols

The theoretical investigation of this compound's molecular orbitals would typically follow a standardized computational chemistry protocol. Density Functional Theory (DFT) is a common and effective method for such calculations.[1]

Methodology for DFT Calculations:

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is constructed.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) or larger for better accuracy.[3]

-

-

Frequency Calculations:

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Molecular Orbital Analysis:

-

Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

The electron density distribution of the frontier molecular orbitals is visualized to identify regions of high electron density, which are indicative of reactive sites. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.

-

-

Software:

Visualization of Computational Workflow

The logical flow of a theoretical calculation of molecular orbitals can be represented as follows:

Caption: Workflow for theoretical molecular orbital calculations.

This diagram illustrates the sequential process, starting from the input of the molecular structure to the final analysis of its electronic properties and reactivity. This systematic approach ensures the accuracy and reliability of the computational results.

References

Thermal Stability and Decomposition of 3-Ethynylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 3-ethynylbenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly derivatives of ethynylbenzaldehydes, to infer its thermal properties. Standard experimental protocols for thermal analysis are also detailed to facilitate further research.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The decomposition temperature is the temperature at which a chemical substance breaks down into simpler substances. For organic molecules like this compound, thermal decomposition is an irreversible process that involves the cleavage of chemical bonds. Understanding these properties is crucial for determining safe handling, storage, and processing conditions, particularly in applications where the material might be subjected to heat, such as in polymer synthesis or drug formulation.

The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A significant mass loss indicates decomposition.

-

Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled. Decomposition is typically observed as a large, irreversible exothermic event.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₆O | [1][2][3][4][5] |

| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |

| Melting Point | 75-80 °C | [1][2][3] |

| Appearance | Solid | [1][2] |

Inferred Thermal Stability and Decomposition Profile

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| Schiff's base of 4-ethynylbenzaldehyde and m-phenylene diamine | Endothermic Transition (Melting) | 141.6 | 150.6 | 123 | [6][7] |

| Exothermic Transition (Decomposition) | 178.9 | 197.7 | 527 | [6][7] | |

| Schiff's base of 4-(3-hydroxy-3-methylbutynyl)benzaldehyde and m-phenylene diamine | Endothermic Transition (Melting) | 137.5 | 141.0 | 90.6 | [8] |

| Exothermic Transition (Decomposition) | 303.9 | 341.4 | 642 | [8] |

Based on this data from closely related compounds, it can be inferred that this compound likely exhibits thermal decomposition at temperatures significantly above its melting point. The presence of the ethynyl group suggests that it may undergo exothermic polymerization or decomposition at elevated temperatures. The decomposition of the Schiff's base of 4-ethynylbenzaldehyde begins around 179°C[6][7]. It is plausible that the thermal stability of this compound falls within a similar range, although the absence of the imine group might slightly alter the decomposition pathway and onset temperature. The highly exothermic nature of the decomposition of these related compounds underscores the importance of careful handling of this compound at elevated temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss due to decomposition begins and to quantify the extent of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point will appear as an endothermic peak. The decomposition will be characterized by a broad, irreversible exothermic peak. The onset of the exotherm is taken as the decomposition temperature.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Synthesis of this compound

For researchers who wish to synthesize this compound for further studies, a common method involves the Sonogashira coupling of 3-bromobenzaldehyde with a protected acetylene, followed by deprotection.

A typical synthetic procedure is as follows:

-

Protection of the Aldehyde (Optional but Recommended): The aldehyde group can be protected to prevent side reactions. This can be achieved by forming a Schiff base with a primary amine or an acetal with an alcohol.

-